3-(4-chlorobenzyl)dihydro-2H-pyran-4(3H)-one
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Overview
Description
3-(4-chlorobenzyl)dihydro-2H-pyran-4(3H)-one is a chemical compound that features a dihydropyran ring substituted with a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)dihydro-2H-pyran-4(3H)-one typically involves the reaction of 4-chlorobenzyl chloride with dihydropyran in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)dihydro-2H-pyran-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzyl)dihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and mode of action are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorobenzyl)dihydro-2H-pyran-4(3H)-one
- 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one
- 3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one
Uniqueness
3-(4-chlorobenzyl)dihydro-2H-pyran-4(3H)-one is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13ClO2 |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]oxan-4-one |
InChI |
InChI=1S/C12H13ClO2/c13-11-3-1-9(2-4-11)7-10-8-15-6-5-12(10)14/h1-4,10H,5-8H2 |
InChI Key |
TZJXXEPXXKOLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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